2-(4-Chlorophenyl)-2-(cyclopropylmethoxy)ethan-1-amine hydrochloride
Overview
Description
2-(4-Chlorophenyl)-2-(cyclopropylmethoxy)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H17Cl2NO and its molecular weight is 262.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Identification
- The compound has been identified and synthesized through various analytical techniques, including nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. This substance may be considered a cathinone analogue, suggesting potential psychoactive effects in humans (Power et al., 2015).
Asymmetric Synthesis
- An asymmetric synthesis of related compounds, like clopidogrel hydrogen sulfate, has been developed, demonstrating the potential for developing enantiomerically pure compounds (Sashikanth et al., 2013).
Molecular Structure Analysis
- Crystallographic analysis of similar compounds has been conducted, revealing details about the molecular arrangement and intramolecular hydrogen bonding, which can inform the understanding of this compound's properties (Butcher et al., 2007).
Kinetics and Reaction Mechanisms
- Studies on the kinetics and mechanisms of reactions involving similar compounds with amines have been performed, providing insight into potential reaction pathways and interactions (Castro et al., 2001).
Environmental Interactions
- Investigations into the environmental interactions of related compounds, such as methoxychlor and its metabolites, have been conducted to understand their behavior and transformations in ecological systems (Bulger et al., 1985).
Metabolic Pathways
- Research on the metabolism of related phenethylamine compounds in animal models has been carried out, which can provide insights into how 2-(4-Chlorophenyl)-2-(cyclopropylmethoxy)ethan-1-amine hydrochloride might be metabolized in biological systems (Kanamori et al., 2002).
Sensing Applications
- The compound's analogs have been explored for their binding properties and potential applications in sensing, such as in the detection of metal ions in aqueous solutions (Fegade et al., 2014).
Corrosion Inhibition
- Density functional theory calculations and molecular dynamics simulations have been performed on similar compounds to predict their performances as corrosion inhibitors, indicating potential industrial applications (Kaya et al., 2016).
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-(cyclopropylmethoxy)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-5-3-10(4-6-11)12(7-14)15-8-9-1-2-9;/h3-6,9,12H,1-2,7-8,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQGBNKOMUADOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(CN)C2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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